molecular formula C25H26N2O5S B10813147 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B10813147
M. Wt: 466.6 g/mol
InChI Key: GXJRCWIZEIBSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (CAS 511237-52-8) is a piperidine-4-carboxamide derivative featuring a 4-methoxyphenylsulfonyl group and a 4-phenoxyphenylamide substituent. Its molecular formula is C₂₅H₂₆N₂O₅S, with a molecular weight of 466.55 g/mol .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-31-21-11-13-24(14-12-21)33(29,30)27-17-15-19(16-18-27)25(28)26-20-7-9-23(10-8-20)32-22-5-3-2-4-6-22/h2-14,19H,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJRCWIZEIBSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Phenoxyphenyl Substitution: The phenoxyphenyl group is added through another nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide exhibit significant anticancer properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating cancerous cells. Increased caspase activity, an indicator of apoptosis, has been observed in treated samples .
  • Case Study : A study on piperidine derivatives highlighted that the incorporation of sulfonamide groups enhances their cytotoxic activity against various cancer cell lines, including breast and colon cancer .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly regarding acetylcholinesterase (AChE) and urease.

  • Therapeutic Relevance : Inhibition of AChE is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain, thus enhancing cognitive function .

Antimicrobial Properties

Research has indicated that the sulfonamide group within the compound enhances its antimicrobial activity compared to non-sulfonamide counterparts.

  • Evaluation : A series of studies demonstrated that derivatives with the sulfonamide moiety exhibited improved efficacy against a range of bacterial strains .

Safety Profile

Toxicity assessments have shown that this compound does not present acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Data Table: Summary of Research Findings

ApplicationMechanism/EffectReference
Anticancer ActivityInduces apoptosis; increased caspase activity
Enzyme InhibitionInhibits acetylcholinesterase; potential for Alzheimer's treatment
Antimicrobial ActivityEnhanced efficacy against bacterial strains
Safety ProfileNo acute toxicity observed at high doses

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of analogs:

Compound Name / CAS Molecular Formula Substituents (Sulfonyl / Amide) Molecular Weight (g/mol) Key Properties / Activities Reference
Target Compound (511237-52-8) C₂₅H₂₆N₂O₅S 4-Methoxyphenylsulfonyl; 4-phenoxyphenylamide 466.55 Storage: 2–8°C; GHS warning
9j (N-Cyclohexyl-...) C₂₉H₃₇N₅O₄S₂ 4-Methoxyphenylsulfonyl; cyclohexylamide 583.76 Antioxidant (DPPH assay); m.p. 135°C
9g (N-(2-Ethylphenyl)-...) C₃₁H₃₇N₅O₄S₂ 4-Methoxyphenylsulfonyl; 2-ethylphenylamide 607.78 Antioxidant (DPPH assay); m.p. 175.6°C
10c (Anti-angiogenic derivative) C₂₉H₃₀N₆O₃S 4-Methoxyphenylsulfonyl; pyridinylpyrimidinyl 543.21 Anti-angiogenic; DNA cleavage studies
1-[(4-Methylphenyl)sulfonyl]-... (433699-34-4) C₂₁H₂₄N₂O₃S 4-Methylphenylsulfonyl; 2-phenylethylamide 392.49 N/A (Structural analog)
N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-... (352672-88-9) C₁₉H₂₂N₂O₄S Phenylsulfonyl; 4-methoxyphenylamide 374.45 N/A (Sulfonyl variation)

Key Observations :

  • Sulfonyl Group Variations : The 4-methoxyphenylsulfonyl group in the target compound is replaced with 4-methylphenyl () or phenyl () in analogs, altering electronic properties and steric bulk.
  • Amide Substituents: The 4-phenoxyphenylamide group distinguishes the target compound from cyclohexyl (9j), pyridinylpyrimidinyl (10c), and phenethyl () variants, influencing solubility and target affinity.
  • Molecular Weight : The target compound (466.55 g/mol) is lighter than triazole-containing analogs (e.g., 9j: 583.76 g/mol) but heavier than simpler derivatives (: 392.49 g/mol).

Pharmacokinetic Considerations

  • Oral Bioavailability : Per , compounds with ≤10 rotatable bonds and polar surface area ≤140 Ų (e.g., target compound: 116 Ų estimated) are more likely to exhibit good oral bioavailability.
  • Metabolic Stability : The 4-methoxyphenyl group may slow oxidative metabolism compared to unsubstituted phenyl analogs .

Biological Activity

1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (CAS No. 511237-52-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a methoxyphenyl sulfonyl group and a phenoxyphenyl group. Its molecular formula is C25H26N2O5SC_{25}H_{26}N_{2}O_{5}S with a molecular weight of 466.55 g/mol. The structural complexity of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

1. Antibacterial Activity

Recent studies have demonstrated that compounds containing piperidine derivatives exhibit notable antibacterial properties. For instance, similar sulfonamide derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi12.5 µg/mL
Compound BBacillus subtilis6.25 µg/mL
This compoundTBDTBD

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies are crucial as they can indicate potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been reported to exhibit strong AChE inhibitory activity, suggesting that this compound may also possess this property.
  • Urease Inhibition : The sulfonamide moiety is known for its enzyme inhibitory potential, which can be leveraged for developing treatments against urease-related disorders.

3. Anti-inflammatory Activity

Compounds related to this structure have been reported to exhibit anti-inflammatory effects, which are essential in the treatment of various inflammatory diseases. The presence of the piperidine ring is often associated with anti-inflammatory activity due to its ability to modulate immune responses.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives:

  • Synthesis and Evaluation : A study synthesized a library of piperidine derivatives, including those similar to this compound, demonstrating their potential as novel antibacterial agents .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in bacterial resistance mechanisms, indicating their potential utility in drug design .
  • Pharmacological Profiles : Research has highlighted the pharmacological versatility of piperidine derivatives, emphasizing their roles in treating not only bacterial infections but also other conditions like diabetes and cancer .

Q & A

Basic Question: What is the recommended synthetic route for 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide?

Methodological Answer:
The compound is synthesized via a multi-step approach:

Piperidine Activation : React piperidine-4-carboxamide with 4-methoxyphenyl sulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Amide Coupling : Use a coupling reagent like HATU or EDCI to link the sulfonylated piperidine to 4-phenoxyaniline, ensuring controlled stoichiometry to minimize side products.

Purification : Employ recrystallization (ethanol/water) or silica-gel chromatography (eluent: ethyl acetate/hexane) to isolate the product .
Key Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC .

Basic Question: How is structural characterization of this compound performed?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for phenoxyphenyl/methoxyphenyl), piperidine protons (δ 1.5–3.0 ppm), and amide NH (δ ~8.2 ppm) .
    • ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~115 ppm) and carboxamide (C=O at ~170 ppm) groups .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₂₅H₂₅N₂O₄S) with ≤0.3% deviation .

Basic Question: What preliminary biological assays are recommended for this compound?

Methodological Answer:
Begin with in vitro enzyme inhibition assays :

Target Selection : Prioritize enzymes with structural homology to sulfonamide-binding proteins (e.g., carbonic anhydrases, kinases) .

Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled) at varying concentrations (1 nM–100 µM) to determine IC₅₀ values. Include controls (e.g., acetazolamide for carbonic anhydrase) .

Data Analysis : Fit dose-response curves using software like GraphPad Prism to calculate potency .

Advanced Question: How can synthetic yield be optimized while minimizing side products?

Methodological Answer:
Optimization strategies include:

  • Reaction Solvent : Use DMF for sulfonylation (enhanced solubility of sulfonyl chloride) .
  • Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) during amide coupling to accelerate reaction rates .
  • Workup : Quench unreacted reagents with aqueous NaHCO₃ and extract with dichloromethane to improve purity .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified phenoxy/methoxy groups (e.g., halogen substitutions) .

Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., sulfonyl H-bonding) .

Biological Testing : Compare IC₅₀ values across analogs to correlate substituent effects with activity .

Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to model activity trends .

Advanced Question: How to resolve contradictions in reported biological data for this compound?

Methodological Answer:
Address discrepancies via:

Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) .

Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Off-Target Screening : Test against unrelated enzymes (e.g., proteases) to rule out non-specific effects .

Advanced Question: What methodologies assess its pharmacokinetic (PK) properties?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Plasma Stability : Incubate with rat plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS/MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 using luminescent assays .
  • In Vivo PK : Administer orally (10 mg/kg) to rodents; collect plasma at intervals (0–24 hrs) for bioavailability analysis .

Advanced Question: How to investigate its mechanism of action at the molecular level?

Methodological Answer:

Biophysical Assays :

  • SPR : Immobilize target protein on a CM5 chip; measure compound binding in real-time .
  • X-ray Crystallography : Co-crystallize compound with target (e.g., kinase) to resolve binding mode (PDB deposition recommended) .

Computational Modeling : Perform MD simulations (AMBER/NAMD) to predict binding stability .

Advanced Question: How to develop a validated analytical method for quantifying this compound?

Methodological Answer:

HPLC Method :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of acetonitrile/0.1% formic acid.
  • Detection: UV at 254 nm .

Validation Parameters :

  • Linearity (R² > 0.99 over 0.1–100 µg/mL).
  • Precision (RSD ≤2% for intra/inter-day).
  • LOD/LOQ: ≤0.05 µg/mL .

Advanced Question: How to evaluate its stability under various storage conditions?

Methodological Answer:

Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

Stability-Indicating Assays : Use HPLC-DAD to monitor degradation products; confirm with LC-MS .

Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.